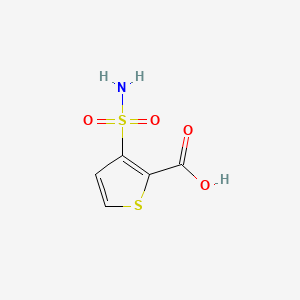

3-(Aminosulfonyl)thiophene-2-carboxylic acid

描述

Substitutive Nomenclature

The compound is sometimes referred to as 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- , emphasizing the parent thiophene ring with substituents listed in alphabetical order.

Functional Group Priority

When emphasizing the sulfonamide group, the name 3-sulfamoylthiophene-2-carboxylic acid is used, where "sulfamoyl" denotes the -SO₂NH₂ group.

Hantzsch-Widman System

While the Hantzsch-Widman system is less common for this compound, it would describe the thiophene ring as thiophene with suffixes indicating substituents:

Table 2: Alternative names and conventions

| Convention | Name |

|---|---|

| Substitutive | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- |

| Functional group priority | 3-sulfamoylthiophene-2-carboxylic acid |

| Trivial | 3-(Aminosulfonyl)-2-thiophenecarboxylic acid |

These variations reflect contextual priorities in chemical communication, such as emphasizing reactivity (sulfonamide) or structural hierarchy (carboxylic acid).

Structural Relationship to Thiophene Carboxylic Acid Derivatives

This compound belongs to a broader class of thiophene carboxylic acid derivatives, which are characterized by a thiophene ring with carboxylic acid substituents. Key structural analogs include:

Methyl Ester Derivatives

Halogenated Derivatives

Amide Derivatives

Table 3: Structurally related thiophene carboxylic acid derivatives

| Compound | CAS Number | Key Substituents |

|---|---|---|

| This compound | 59337-97-2 | -COOH (C2), -SO₂NH₂ (C3) |

| Methyl 3-sulfamoylthiophene-2-carboxylate | 59337-93-8 | -COOCH₃ (C2), -SO₂NH₂ (C3) |

| 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 | -COOH (C2), -Cl (C3) |

| Thiophene-2-carboxylic acid | 527-72-0 | -COOH (C2) |

The sulfonamide group at position 3 enhances hydrogen-bonding capacity and polarity compared to simpler thiophene carboxylic acids, influencing solubility and biological activity.

属性

IUPAC Name |

3-sulfamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVSUNXRBRPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208085 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-97-2 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonation of Thiophene-2-carboxylic Acid Derivatives

One of the most common synthetic routes to 3-(Aminosulfonyl)thiophene-2-carboxylic acid involves the sulfonation of thiophene-2-carboxylic acid or its derivatives. The typical procedure includes:

- Reaction of thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as pyridine.

- The reaction is conducted under reflux conditions to promote sulfonylation.

- The product is subsequently purified by recrystallization to obtain the pure aminosulfonyl derivative.

This method is well-suited for laboratory-scale synthesis and can be adapted for industrial production with modifications such as continuous flow reactors to improve efficiency and yield. Optimization of parameters like temperature, pressure, and solvent choice is critical for scale-up.

Synthesis via Ring Closure from α,β-Dihalogenonitriles and Thioglycolic Acid Esters

A more detailed and industrially relevant preparation method is described in German patent DE1055007B, which outlines a process for preparing 3-aminothiophene-2-carboxylic acid esters and their corresponding free acids. This method is adaptable for synthesizing this compound through subsequent transformations.

Key Reaction Steps:

- Starting materials : α,β-Dihalogenonitriles (e.g., α,β-dichloropropionitrile) and thioglycolic acid esters (e.g., methyl thioglycolate).

- Condensation reaction : The thioglycolic acid ester is first converted into its alkali metal salt using an alkaline condensation agent such as sodium methylate.

- The alkali salt is then reacted with the α,β-dihalogenonitrile under cooling conditions.

- This reaction proceeds via elimination of hydrogen halide and simultaneous ring closure to form the thiophene ring bearing an amino substituent at position 3 and an ester at position 2.

- The resulting 3-aminothiophene-2-carboxylic acid ester can be purified by distillation or recrystallization.

- Saponification (alkaline hydrolysis) of the ester yields the corresponding free 3-aminothiophene-2-carboxylic acid.

Example Data from Patent:

| Step | Reagents/Conditions | Product Description | Yield (%) | Physical Data |

|---|---|---|---|---|

| Formation of sodium methylate | 29.2 g sodium methylate in 250 mL ether, cooled | Alkali salt of methyl thioglycolate | - | - |

| Condensation with α,β-dichloropropionitrile | Dropwise addition of 24.8 g α,β-dichloropropionitrile over 1.5 h at low temp | 3-Aminothiophene-2-carboxylic acid methyl ester (yellow oil) | 72 | Boiling point 100–102°C; melts at 65.5°C (from methanol) |

| Saponification | Reflux with 4 N NaOH for 2 h, acidify with dilute HCl | 3-Aminothiophene-2-carboxylic acid (crystalline) | 96 | Decomposes above 83°C; colorless needles |

化学反应分析

Types of Reactions

3-(Aminosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

科学研究应用

3-(Aminosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

作用机制

The mechanism of action of 3-(Aminosulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid

- 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid

Uniqueness

3-(Aminosulfonyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

生物活性

3-(Aminosulfonyl)thiophene-2-carboxylic acid is a compound of growing interest in pharmacology and agricultural chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an aminosulfonyl group and a carboxylic acid. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing neurotransmission or hormonal regulation.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

- Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives of this compound induced apoptosis in prostate cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism involved activation of apoptotic pathways, highlighting its role as a selective cytostatic agent .

- Antimicrobial Activity Assessment : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This was assessed using standard disk diffusion methods, where the compound demonstrated an effective zone of inhibition .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Current findings suggest:

- Absorption and Distribution : The compound's solubility and stability in physiological conditions enhance its absorption profile.

- Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety profile.

- Toxicity Studies : Preliminary toxicity assessments indicate that the compound has a favorable safety margin, but comprehensive studies are necessary to establish long-term effects.

常见问题

Q. What are the recommended synthetic routes for 3-(Aminosulfonyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of thiophene-2-carboxylic acid derivatives. For example, reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with amines (e.g., nitroaniline derivatives) under basic conditions yields intermediates like methyl esters (e.g., compound 11A, 78% yield), which are hydrolyzed to carboxylic acids (e.g., compound 11, 85% yield) . Key parameters include temperature (room temperature for hydrolysis), solvent choice (polar aprotic solvents), and stoichiometric control of reagents. Low yields (<50%) may arise from incomplete sulfonylation or side reactions with strong oxidizing agents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H NMR to confirm substitution patterns (e.g., sulfonamide proton signals at δ 8–10 ppm) .

- Elemental Analysis (C, H, N) to verify stoichiometry (e.g., compound 10: C 39.3%, H 2.9%, N 5.1% observed vs. theoretical) .

- HPLC-MS to assess purity (>95%) and detect decomposition products (e.g., sulfur oxides under thermal stress) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Ambient temperatures in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid strong acids/bases (risk of sulfonamide cleavage) and oxidizing agents (risk of thiophene ring degradation) .

- Decomposition Products : Carbon monoxide, sulfur oxides, and CO₂ may form under combustion or thermal stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(Aminosulfhenyl)thiophene-2-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may stem from:

- Structural variations : Substituents on the thiophene ring (e.g., methyl vs. nitro groups) alter electronic properties and binding affinities .

- Assay conditions : pH-dependent solubility (carboxylic acid group pKa ~3.5) impacts effective concentration in vitro .

- Validation : Cross-test derivatives in standardized assays (e.g., enzyme kinetics with purified targets) and use computational docking to predict binding modes .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to esters (e.g., methyl ester 11A) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (logP ~1.2 for the acid form) .

- Metabolic Stability : Monitor hepatic microsomal stability; introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Q. How does the compound interact with environmental matrices, and what are the implications for disposal?

- Methodological Answer :

- Ecotoxicity : Limited data, but structurally similar thiophenes show moderate bioconcentration potential (BCF ~200 L/kg). Conduct OECD 305 tests for definitive assessment .

- Disposal : Incinerate in EPA-approved facilities with sulfur scrubbers to neutralize SOₓ emissions. Avoid aqueous release due to persistence in anaerobic sediments .

Key Research Challenges

- Mechanistic Gaps : Limited data on sulfonamide-target interactions (e.g., enzyme inhibition vs. allosteric modulation) .

- Synthetic Scalability : Low yields in multi-step routes (e.g., 31% for compound 10) require catalyst optimization .

- Ecological Impact : Urgent need for OECD-compliant ecotoxicity studies to guide regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。